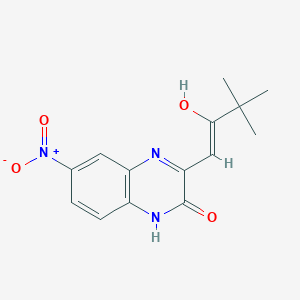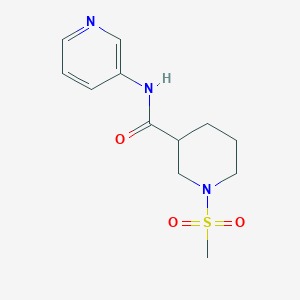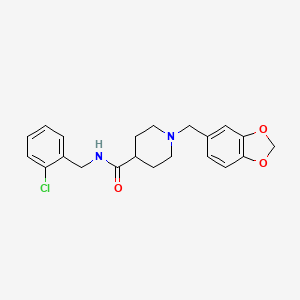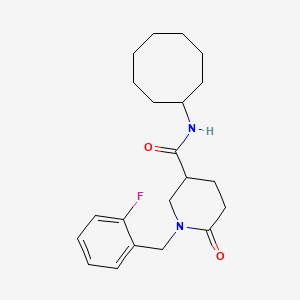
3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking certain signaling pathways.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone. One of the most promising areas of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, there is also potential for the development of new neuroprotective agents based on this compound, which could have significant implications for the treatment of neurodegenerative diseases.
Métodos De Síntesis
Several methods have been developed for the synthesis of 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone. One of the most commonly used methods involves the reaction of 2-nitroaniline with cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then subjected to a series of reactions with various reagents to obtain the final product.
Aplicaciones Científicas De Investigación
The compound 3-(3,3-dimethyl-2-oxobutylidene)-6-nitro-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, it has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-6-nitro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-14(2,3)12(18)7-11-13(19)16-9-5-4-8(17(20)21)6-10(9)15-11/h4-7,18H,1-3H3,(H,16,19)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEHRYHQFKJSIY-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B6106385.png)
![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)
![6-hydroxy-9a-piperidin-1-yl-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B6106393.png)
![N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B6106397.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6106433.png)



![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6106453.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)

![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B6106463.png)